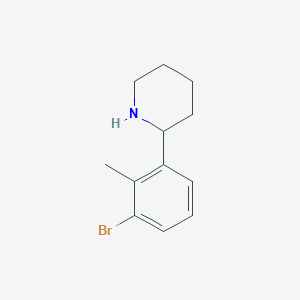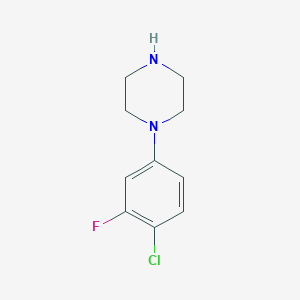
1-(4-Chloro-3-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-fluorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. It is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-fluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)piperazine typically involves the reaction of 4-chloro-3-fluoroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out in the presence of a solvent such as diethylene glycol monomethyl ether under microwave irradiation. The reaction conditions include a microwave power of 800W and a reaction time of 3 minutes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted piperazine derivatives
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a psychoactive agent.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in forensic applications.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)piperazine involves its interaction with various molecular targets and pathways. As a psychoactive compound, it is believed to modulate neurotransmitter systems in the brain, particularly serotonin receptors. The exact molecular targets and pathways are still under investigation, but its effects are thought to be mediated through receptor binding and subsequent signal transduction .
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)piperazine: A related compound with similar psychoactive properties.
1-(3-Chlorophenyl)piperazine: Another phenylpiperazine derivative with distinct chemical and biological properties.
1-(4-Bromophenyl)piperazine: A compound with similar structural features but different reactivity and applications
Uniqueness: 1-(4-Chloro-3-fluorophenyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which impart distinct chemical and biological properties compared to other phenylpiperazine derivatives
Propiedades
Fórmula molecular |
C10H12ClFN2 |
|---|---|
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
1-(4-chloro-3-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Clave InChI |
NMNHXXZSHGPLEF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


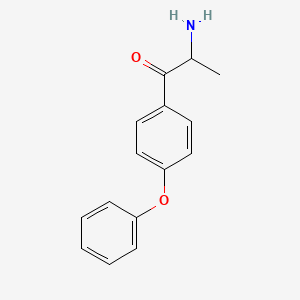
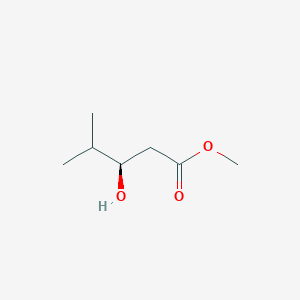
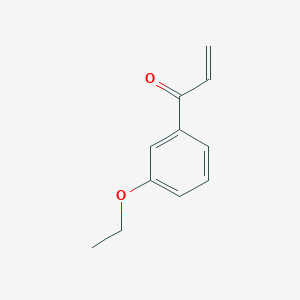
![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)
![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)


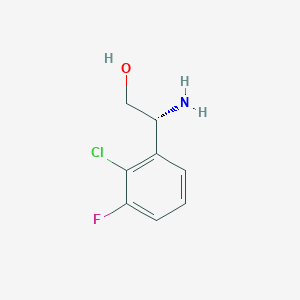


![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)

